
3-oxo-2-(2-bromoéthyl)-6-(pyridin-4-yl)-2,3-dihydropyridazine
Vue d'ensemble
Description
2-(2-Bromoethyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C11H10BrN3O and its molecular weight is 280.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Bromoethyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Bromoethyl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antimicrobienne
Le composé a été utilisé dans la synthèse de nouveaux dérivés benzoxazole qui présentent un large éventail d'activités antimicrobiennes. Ces activités sont cruciales dans le développement de nouveaux antibiotiques et traitements contre les infections bactériennes .
Propriétés antioxydantes
Les chercheurs ont évalué les propriétés antioxydantes de composés apparentés, qui sont importantes pour prévenir les maladies liées au stress oxydatif. Ce composé pourrait potentiellement être modifié pour améliorer sa capacité antioxydante .
Activité antituberculeuse
Les dérivés du composé ont montré des résultats prometteurs en matière d'activité antituberculeuse. C'est important dans la lutte contre la tuberculose, en particulier avec l'émergence de souches résistantes aux médicaments de la bactérie .
Études d'amarrage moléculaire
Des études d'amarrage moléculaire des dérivés du composé ont révélé d'excellents scores d'amarrage avec diverses interactions d'acides aminés. Cette application est essentielle pour la conception et la découverte de médicaments, fournissant des informations sur les affinités de liaison et les interactions de candidats médicaments potentiels .
Synthèse sans catalyseur
Le composé est impliqué dans la synthèse sans catalyseur de carbamates de pyridin-2-yle substitués. Cette technique respectueuse de l'environnement est importante pour la synthèse d'une large gamme de composés ayant des applications pharmaceutiques potentielles .
Études de relation structure-activité (SAR)
Les études SAR des dérivés du composé aident à comprendre la relation entre la structure chimique et l'activité biologique. Ceci est essentiel pour la conception rationnelle de médicaments et l'optimisation des propriétés pharmacologiques .
Propriétés
IUPAC Name |
2-(2-bromoethyl)-6-pyridin-4-ylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrN3O/c12-5-8-15-11(16)2-1-10(14-15)9-3-6-13-7-4-9/h1-4,6-7H,5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODLQAQZQMCNHEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1C2=CC=NC=C2)CCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


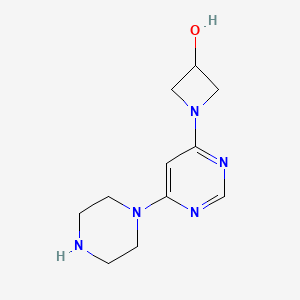
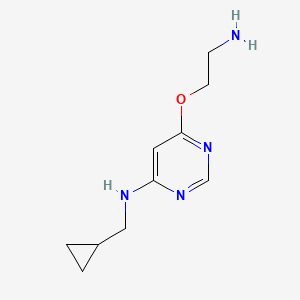
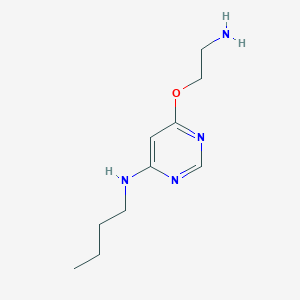
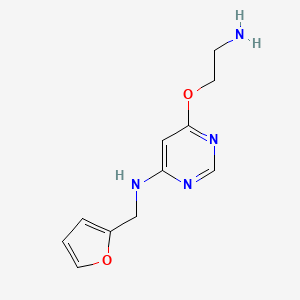

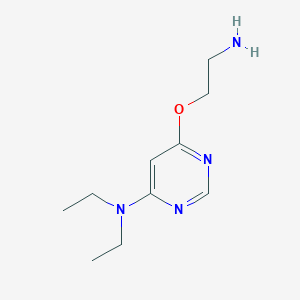
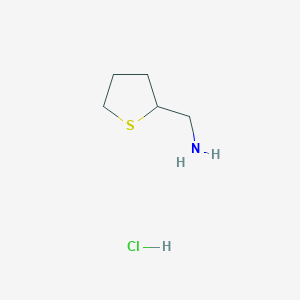
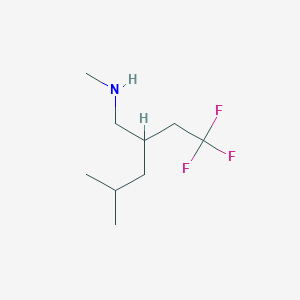
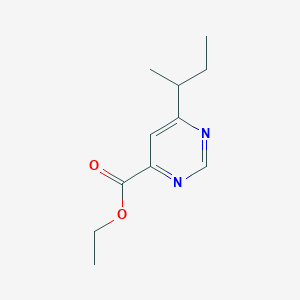
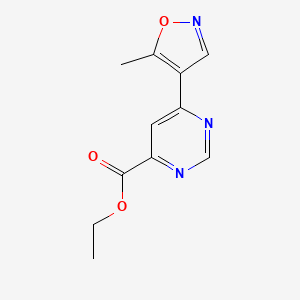

![3-[1-(2-phenylethyl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B1492201.png)

![Methyl 6-[(thiophen-2-yl)methyl]pyrimidine-4-carboxylate](/img/structure/B1492204.png)
